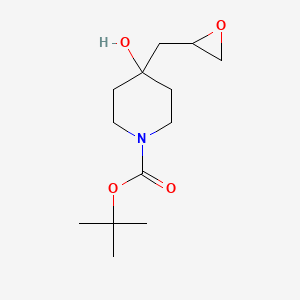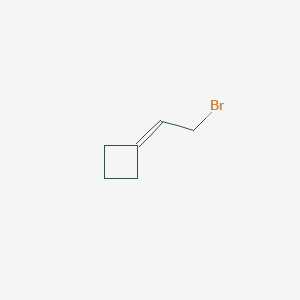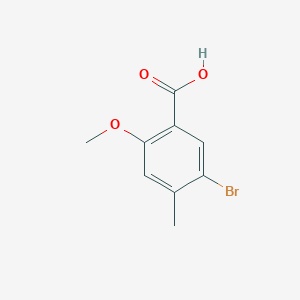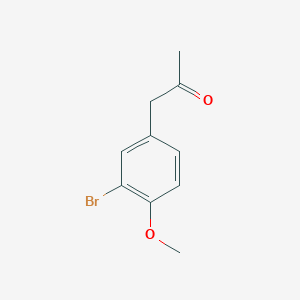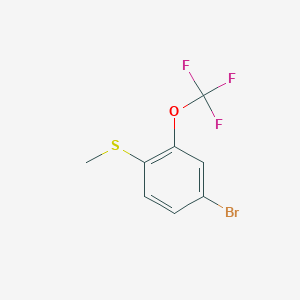
4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride is a chemical entity that can be inferred to possess a benzene ring substituted with a sulfonyl chloride group, a fluorine atom, and a cyclopentyloxy group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related sulfonyl compounds involves multiple steps, including resolution of enantiomers, chromatographic separation, and chemical transformations such as hydrolysis and oxidation. For instance, the nonsteroidal antiandrogen mentioned in paper undergoes resolution through the separation of diastereomeric esters, followed by hydrolysis and oxidation to yield the active enantiomer. This suggests that similar synthetic strategies could be applied to the synthesis of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride, with careful consideration of the stereochemistry if chiral centers are present.
Molecular Structure Analysis
The molecular structure of aromatic sulfonyl compounds is crucial in determining their interactions and properties. Paper discusses the X-ray structure analysis of heteroaryl sulfonyl compounds, highlighting the importance of the halide substituents on the sulfonyl group. The analysis of such compounds through crystallography and Hirshfeld surface analysis provides a detailed picture of the molecular interactions, which can be extrapolated to understand the potential molecular structure of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride.
Chemical Reactions Analysis
The reactivity of sulfonyl compounds is influenced by the substituents on the aromatic ring. For example, the introduction of a fluorine atom in the compounds studied in paper was found to preserve COX-2 potency and increase selectivity. This indicates that the fluorine atom in 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride could similarly affect its reactivity and selectivity in biological or chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds are closely related to their molecular structure. The presence of different halides, as discussed in paper , can significantly alter the interactions in the solid state, which in turn affects the compound's properties. The analysis of the sulfonyl oxygens' interactions provides insights into the potential properties of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride, such as solubility, stability, and reactivity.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various sulfonated derivatives and other chemicals, illustrating its potential as a versatile intermediate in organic synthesis. For instance, its derivatives have been used to study their molecular structures, vibrational spectroscopic properties, and non-linear optical (NLO) activities, indicating its importance in materials science and spectroscopy (Courtin, 1982), (Nagarajan & Krishnakumar, 2018).
Biological and Medicinal Chemistry
- In biological and medicinal chemistry, the compound and its derivatives have been used in the synthesis of molecules with potential antibacterial and antifungal properties. This indicates its potential as a building block in the development of new therapeutic agents (Janakiramudu et al., 2017), (Pei Li et al., 2020).
Material Science and Polymer Chemistry
- The compound has applications in material science, particularly in the activation of hydroxyl groups of polymeric carriers. This is crucial for covalent attachment of biologicals to solid supports, indicating its utility in bioconjugation and material functionalization processes (Chang et al., 1992). Additionally, its derivatives have been used in the synthesis of novel soluble fluorinated polyamides, demonstrating its role in the development of advanced materials with specific properties like low dielectric constants and high thermal stability (Xiao-Ling Liu et al., 2013).
Propriétés
IUPAC Name |
4-cyclopentyloxy-3-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3S/c12-17(14,15)9-5-6-11(10(13)7-9)16-8-3-1-2-4-8/h5-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBLEQVPUPJPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

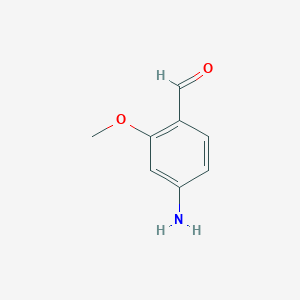
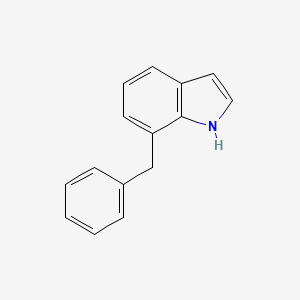


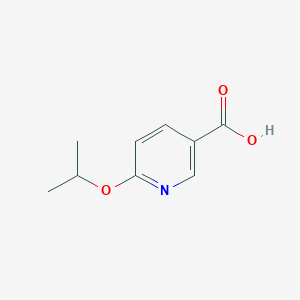
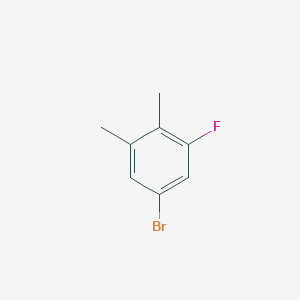
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
